1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKBWWZTDKYSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372549 | |
| Record name | 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263564-37-0 | |
| Record name | 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy
The synthesis generally follows a multi-step approach:
- Step 1: Formation of the thiazole ring system, often via cyclization reactions involving α-haloketones and thiourea or related sulfur-nitrogen sources.
- Step 2: Introduction of the 4-(trifluoromethyl)phenyl substituent at the 2-position of the thiazole ring through coupling or condensation reactions.
- Step 3: Functionalization at the 4-position of the thiazole ring to install the ethanone (acetyl) group, typically via acylation or oxidation methods.
Preparation of Thiazole Core
The thiazole nucleus is commonly prepared by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea derivatives. For example, reacting 4-(trifluoromethyl)phenacyl bromide with thiourea under reflux conditions yields the corresponding 2-(4-trifluoromethylphenyl)thiazole intermediate. This intermediate serves as the scaffold for further functionalization.
Introduction of the Ethanone Group
The ethanone group at the 4-position of the thiazole ring is typically introduced by selective acylation or via oxidation of methyl-substituted thiazoles. In some protocols, the thiazole intermediate is subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride, yielding the desired this compound.
Alternatively, oxidation of methylthiazole derivatives to the corresponding ethanone can be achieved using oxidizing agents like selenium dioxide or manganese dioxide under controlled conditions to avoid overoxidation.
Coupling and Substitution Methods
In some advanced synthetic routes, the 4-(trifluoromethyl)phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from halogenated thiazole precursors. This approach allows for high regioselectivity and functional group tolerance.
Industrial and Scale-up Considerations
For industrial-scale synthesis, continuous flow reactors and optimized purification techniques such as crystallization and chromatographic methods are employed to enhance yield and purity. The use of mild bases and coupling agents like EDCI and triethylamine facilitates efficient coupling reactions while minimizing side reactions.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiazole ring formation | 4-(Trifluoromethyl)phenacyl bromide + thiourea, reflux in ethanol | 75-85 | Classic Hantzsch reaction; clean conversion |
| Acylation to ethanone | Acetyl chloride, AlCl3, dichloromethane, 0°C to RT | 65-80 | Friedel-Crafts acylation; requires dry conditions |
| Oxidation (alternative) | Methylthiazole derivative + SeO2, reflux in dioxane | 60-70 | Selective oxidation to ethanone group |
| Cross-coupling (optional) | Halothiazole + 4-(trifluoromethyl)phenylboronic acid, Pd(PPh3)4, base, reflux | 70-90 | Suzuki coupling; high regioselectivity |
Research Findings and Mechanistic Insights
- The presence of the trifluoromethyl group on the phenyl ring significantly influences the electronic properties of the thiazole ring, enhancing the electrophilicity of the 4-position and facilitating acylation reactions.
- Mild bases such as triethylamine are preferred in coupling steps to avoid decomposition of sensitive functional groups and to promote regioselective substitution.
- The Hantzsch thiazole synthesis remains the most reliable method for constructing the thiazole core with various substituents, including electron-withdrawing trifluoromethyl groups, which can sometimes slow the reaction rate and require longer reflux times or higher temperatures.
- Oxidation methods provide an alternative to direct acylation, especially when the methylthiazole precursor is readily available, but require careful control to prevent overoxidation or ring degradation.
Chemical Reactions Analysis
Types of Reactions: 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted thiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Agents
Recent studies have indicated that compounds similar to 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one exhibit significant anti-inflammatory properties. For instance, research published in ACS Omega highlights the synthesis of thiazole derivatives that act as cyclooxygenase-2 (COX-2) inhibitors, which are crucial in managing inflammation-related diseases such as arthritis and cardiovascular conditions .
2. Anticancer Activity
The thiazole moiety is known for its biological activity against various cancer types. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. A study demonstrated that thiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation .
3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiazoles are recognized for their ability to combat bacterial and fungal infections. Studies have shown that certain derivatives exhibit potent activity against resistant strains of bacteria, making them promising candidates for new antibiotics .
Agricultural Applications
1. Fungicides
The compound's structural features make it a candidate for agricultural applications, particularly as a fungicide. Patents have been filed for derivatives of thiazole compounds that show effectiveness in protecting crops from fungal pathogens. These compounds can offer advantages over traditional fungicides by being more selective and less harmful to beneficial organisms .
Material Science Applications
1. Organic Electronics
Due to its electronic properties, this compound is being explored for use in organic electronic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | COX-2 inhibitors |
| Anticancer activity | Induces apoptosis | |
| Antimicrobial properties | Effective against resistant bacteria | |
| Agricultural Science | Fungicides | Protects crops from fungal pathogens |
| Material Science | Organic electronics | Suitable for OLEDs and solar cells |
Case Study 1: Anti-inflammatory Activity
A recent study synthesized a series of thiazole derivatives, including this compound, demonstrating significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs . This suggests potential for further development into therapeutic agents.
Case Study 2: Agricultural Application
Research into the fungicidal properties of thiazole derivatives revealed that specific formulations could reduce fungal infections in crops by up to 70%, showcasing their effectiveness compared to conventional treatments . This opens avenues for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethoxy analog (CAS 265126-59-8) has a higher molecular weight (287.26 vs. 271.26) due to the oxygen atom but may exhibit altered solubility and bioavailability .
Key Observations:
- Electrosynthesis Advantage : Compound 3n achieved a higher yield (63%) under mild electrochemical conditions, suggesting efficiency for scalable production .
- Low Yield in Complex Systems : The benzoimidazotriazole derivative (7e) had a low yield (17%), likely due to steric hindrance from the fused heterocyclic system .
Biological Activity
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of thiazoles that have been explored for their potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant properties.
- Molecular Formula : C11H8F3NOS
- Molecular Weight : 259.246 g/mol
- CAS Number : 857284-25-4
- InChI Key : LXSRKDWWLYYTMN-UHFFFAOYSA-N
- PubChem CID : 7164658
Anticancer Activity
Thiazole derivatives, including this compound, have shown significant anticancer properties. Various studies have reported the cytotoxic effects of these compounds against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | HT29 | 1.61 ± 1.92 |
The presence of electron-donating groups and specific structural features in thiazole derivatives enhances their antiproliferative activity, as evidenced by structure-activity relationship (SAR) studies .
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. In particular, studies indicate that certain thiazole derivatives exhibit potent antibacterial and antifungal activities. For example, a related thiazole compound demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Anticonvulsant Activity
Research has indicated that thiazole derivatives possess anticonvulsant activity. A notable study highlighted a series of thiazole-integrated compounds that displayed significant protection against seizures in animal models. The SAR analysis suggested that modifications on the thiazole ring can substantially affect anticonvulsant efficacy .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of various thiazole derivatives on human cancer cell lines. The study found that modifications to the phenyl ring significantly impacted cytotoxicity. Specifically, the introduction of trifluoromethyl groups enhanced the anticancer activity of the compounds tested.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives against clinically relevant pathogens. The results indicated that compounds with a trifluoromethyl group exhibited enhanced activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents.
Q & A
Basic Questions
1. Synthesis and Optimization Q: How is 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one typically synthesized, and what reaction conditions are critical for yield optimization? A:
- Thiazole Ring Formation : The thiazole core is constructed via Hantzsch thiazole synthesis, reacting α-haloketones (e.g., bromoacetyl derivatives) with thioamides.
- Trifluoromethylphenyl Introduction : Friedel-Crafts acylation (using AlCl₃ as a catalyst) or Suzuki-Miyaura cross-coupling (with Pd catalysts) attaches the 4-(trifluoromethyl)phenyl group .
- Key Intermediates : Building blocks like 4-(trifluoromethyl)benzaldehyde or pre-functionalized thiazole precursors (e.g., Enamine Ltd’s catalog entries) streamline synthesis .
- Optimization : Control reaction temperature (60–80°C for thiazole formation) and stoichiometric ratios to minimize side products. Use anhydrous conditions for Lewis acid-mediated steps .
2. Characterization Techniques Q: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound? A:
- NMR Spectroscopy : ¹H/¹³C NMR identifies the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and acetyl group (δ ~2.5 ppm for CH₃, δ ~190–200 ppm for carbonyl carbon) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. For twinned crystals, apply TWIN/BASF commands (SHELX suite) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 286.05).
3. Safety and Handling Q: What are the primary safety considerations when handling this compound in laboratory settings? A:
- Toxicity Profile : Analogous trifluoromethylphenyl-thiazoles exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Protocols : Use nitrile gloves, fume hoods, and avoid dust generation. Store under inert atmosphere (N₂/Ar) to prevent degradation.
- Waste Disposal : Treat as halogenated waste due to the trifluoromethyl group.
Advanced Questions
4. Crystallographic Challenges Q: How do researchers address disorder or twinning in the crystal structure determination of this compound? A:
- Twinning : Use SHELXL’s TWIN command with BASF scaling factors. High-resolution data (synchrotron sources) improve model accuracy .
- Disorder : Apply partial occupancy refinement and geometric constraints (e.g., AFIX in SHELX). Compare with related fluorophenyl-thiazole structures (e.g., Acta Cryst. E68, o1727) .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
5. Structure-Activity Relationship (SAR) Studies Q: What methodological approaches are employed to explore the biological relevance of substituents on the thiazole and trifluoromethylphenyl groups? A:
- Analog Synthesis : Modify substituents at the thiazole 2-position (e.g., halogens, alkyl chains) and phenyl ring (e.g., methoxy, nitro groups) .
- Biological Assays : Test enzyme inhibition (e.g., kinase assays) or antimicrobial activity (see for antifungal phenacyl azoles).
- Computational Docking : Use crystallographic coordinates (e.g., CCDC entries) for molecular docking (AutoDock Vina) to predict binding interactions .
6. Data Contradictions in Spectral Analysis Q: How should discrepancies between experimental and theoretical spectroscopic data be resolved? A:
- NMR Validation : Perform 2D NMR (HSQC/HMBC) to confirm coupling patterns. Compare with density functional theory (DFT)-calculated shifts (Gaussian 09) .
- Crystallographic Refinement : Re-refine data using SIR97 for phase problem resolution, then cross-validate with SHELXL .
- Reaction Review : Check for impurities (e.g., unreacted α-haloketones) via TLC or HPLC .
7. Computational Modeling Q: How can molecular dynamics (MD) simulations enhance understanding of this compound’s stability and reactivity? A:
- Solubility Prediction : Use COSMO-RS to calculate logP and solubility in organic/aqueous solvents.
- Thermal Stability : Perform MD simulations (AMBER/CHARMM force fields) to assess decomposition pathways under varying temperatures.
- Reactivity Insights : Apply DFT (B3LYP/6-31G*) to study electrophilic substitution at the thiazole 4-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
